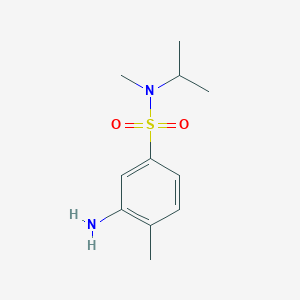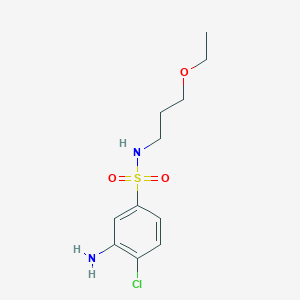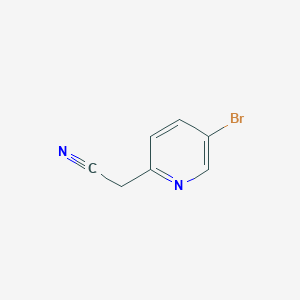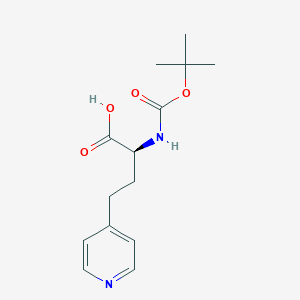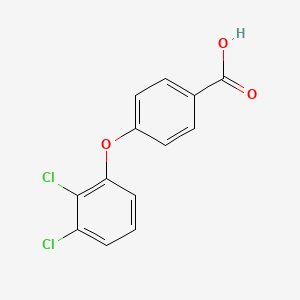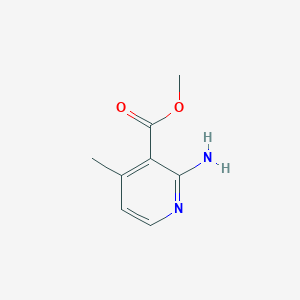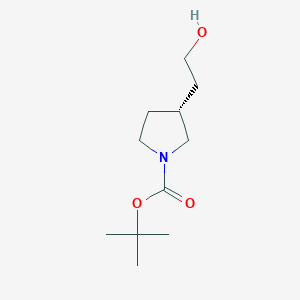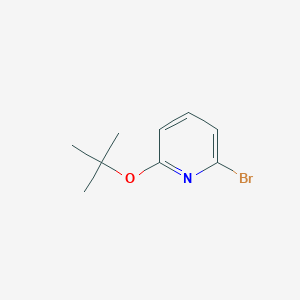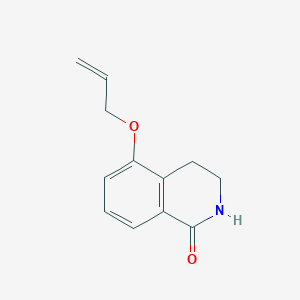
5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one, or 5-Allyloxy-DHQ, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been used to synthesize a variety of drug compounds and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of α-Arylated Carboxylic Acids, Esters, and Amides
This compound can be utilized in the modular synthesis of α-arylated carboxylic acids, esters, and amides. The process involves photocatalyzed triple C−F bond cleavage of methyltrifluorides, which is a key step in the formation of these valuable chemical structures .
Deprotection Strategy for Allyl Protecting Groups
In the field of synthetic chemistry, 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one may serve as a substrate for the development of mild deprotection strategies for allyl protecting groups. This is crucial for sequence-specific dendrimer synthesis, where the selective removal of protecting groups is necessary .
Cyanoalkylsulfonylation Reactions
The compound is a potential candidate for cyanoalkylsulfonylation reactions. These reactions are significant for the synthesis of benzoxepines, which have various pharmacological applications. The process can be catalyzed by either visible light photocatalysis or metal catalysis .
Photocatalytic Reactions
5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one: could be explored for its role in photocatalytic reactions, particularly in the context of organic synthesis. Photocatalysis is a growing field that allows for more energy-efficient and environmentally friendly chemical reactions .
Organic Synthesis Methodologies
The compound might be involved in developing new methodologies for organic synthesis. Its structure could be pivotal in creating novel reaction pathways or improving existing ones, leading to more efficient synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a building block for the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups, which can lead to the discovery of new drugs or therapeutic agents .
Propiedades
IUPAC Name |
5-prop-2-enoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-10-9(11)6-7-13-12(10)14/h2-5H,1,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVWSHGFGIHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



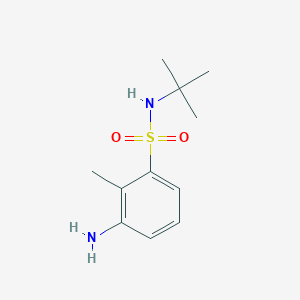
![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)
